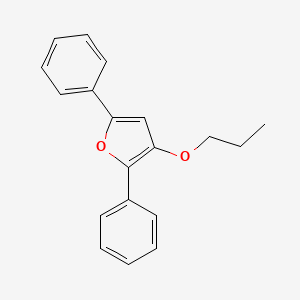
2,5-Diphenyl-3-propoxyfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3-propoxyfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenyl groups and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-propoxyfuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and 2,5-dibromofuran.
Suzuki-Miyaura Coupling: The phenyl groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of phenylboronic acid with 2,5-dibromofuran in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-3-propoxyfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Formation of 2,5-diphenyl-3,4-diketofuran.
Reduction: Formation of 2,5-dicyclohexyl-3-propoxyfuran.
Substitution: Formation of various 2,5-diphenyl-3-alkoxyfurans.
Scientific Research Applications
2,5-Diphenyl-3-propoxyfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-propoxyfuran involves its interaction with specific molecular targets:
Molecular Targets: It has been shown to inhibit the p53-MDM2 interaction, a crucial protein-protein interaction involved in cancer progression.
Pathways Involved: By inhibiting the p53-MDM2 interaction, this compound can restore the tumor-suppressing activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2,5-Diphenylfuran: Lacks the propoxy group, making it less versatile in chemical modifications.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a furan ring, leading to different chemical reactivity and biological activity.
2,5-Diphenyl-3,4-dimethyl dicarboxylate: A derivative with carboxylate groups, used as an MDM2 inhibitor in cancer research.
Uniqueness: 2,5-Diphenyl-3-propoxyfuran stands out due to its unique combination of phenyl and propoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit the p53-MDM2 interaction makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
96324-34-4 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,5-diphenyl-3-propoxyfuran |
InChI |
InChI=1S/C19H18O2/c1-2-13-20-18-14-17(15-9-5-3-6-10-15)21-19(18)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
InChI Key |
JAJLQJFUWLTRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


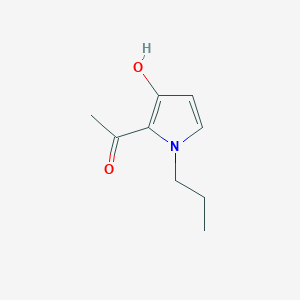
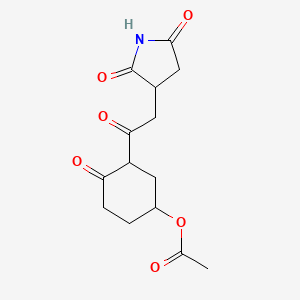
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
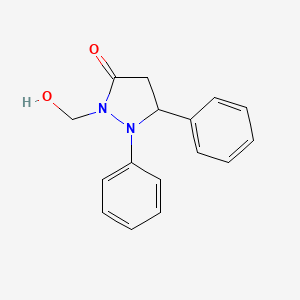
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
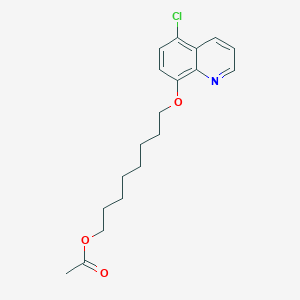
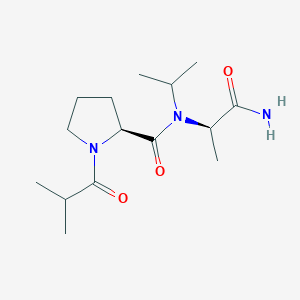
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
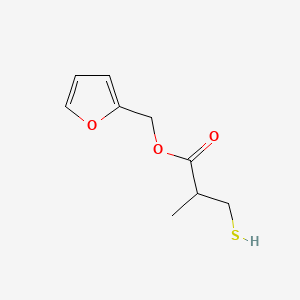
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
